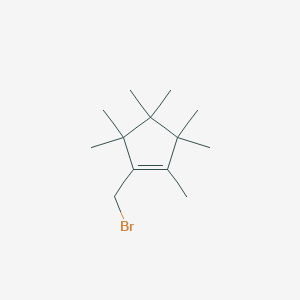
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a highly substituted cyclopentene ring. This compound is notable for its unique structure, which includes seven methyl groups attached to the cyclopentene ring, making it highly branched and sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2,3,3,4,4,5,5-heptamethylcyclopent-1-ene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, through SN2 or SN1 mechanisms depending on the reaction conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for free radical reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Lithium aluminum hydride: Reducing agent for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Yields substituted cyclopentene derivatives.
Oxidation: Produces alcohols or carboxylic acids.
Reduction: Forms methyl-substituted cyclopentene.
Scientific Research Applications
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins, DNA, or other cellular components. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but less steric hindrance.
Benzyl bromide: Another bromomethyl compound with a benzene ring, used in similar nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is unique due to its highly branched structure, which imparts significant steric hindrance. This makes it less reactive in certain nucleophilic substitution reactions compared to less hindered analogs. Its unique structure also provides distinct physical and chemical properties, making it valuable in specialized applications .
Properties
CAS No. |
106131-55-9 |
|---|---|
Molecular Formula |
C13H23Br |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopentene |
InChI |
InChI=1S/C13H23Br/c1-9-10(8-14)12(4,5)13(6,7)11(9,2)3/h8H2,1-7H3 |
InChI Key |
KZRCRWFJSHRSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(C1(C)C)(C)C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















